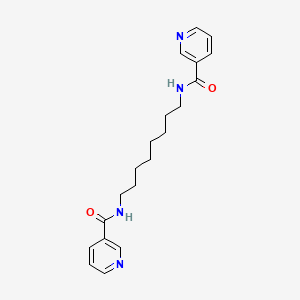
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride involves multiple steps, including the reaction of primary or secondary amines with tetracyanoquinodimethane (TCNQ) to form diaminodicyanoquinodimethanes (DADQs) . The choice of amine and reaction conditions, such as temperature and solvent, can significantly impact the yield and properties of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride has several scientific research applications, including:
Chemistry: The compound is used in the study of molecular materials, particularly those with optical and electronic properties .
Medicine: The compound’s unique structure suggests potential medicinal applications, such as in drug development.
Industry: Its properties make it a candidate for use in various industrial applications, including the development of new materials.
Mecanismo De Acción
The mechanism of action of 7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride involves its interaction with molecular targets and pathways
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diaminodicyanoquinodimethanes (DADQs) and related organic molecules with similar functional groups .
Uniqueness
7,7-Bis(2-((methoxycarbonyl)amino)ethyl)-3,11-dioxo-2,12-dioxa-4,10-diaza-7-phosphoniatridecane chloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure provides distinct properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
76343-25-4 |
|---|---|
Fórmula molecular |
C16H32ClN4O8P |
Peso molecular |
474.9 g/mol |
Nombre IUPAC |
tetrakis[2-(methoxycarbonylamino)ethyl]phosphanium;chloride |
InChI |
InChI=1S/C16H31N4O8P.ClH/c1-25-13(21)17-5-9-29(10-6-18-14(22)26-2,11-7-19-15(23)27-3)12-8-20-16(24)28-4;/h5-12H2,1-4H3,(H3-,17,18,19,20,21,22,23,24);1H |
Clave InChI |
DRZBWZMEOMBDMI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCC[P+](CCNC(=O)OC)(CCNC(=O)OC)CCNC(=O)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


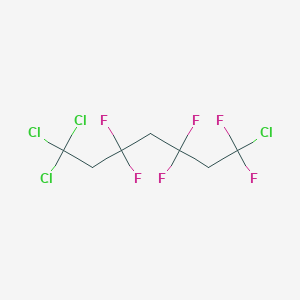
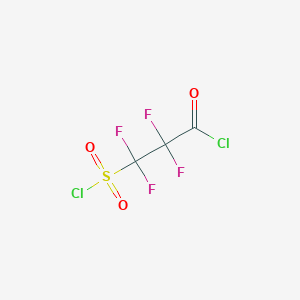
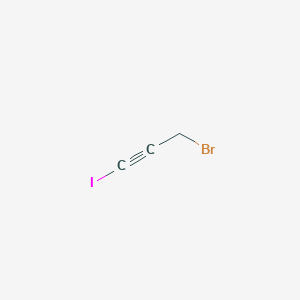
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
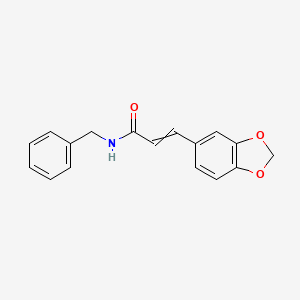
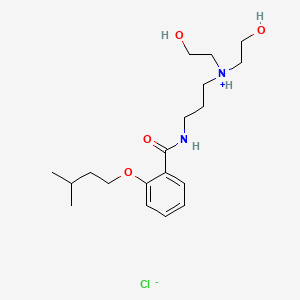
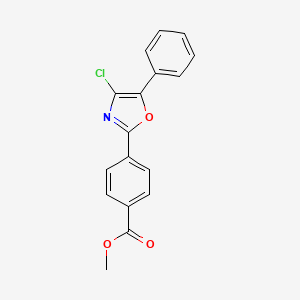
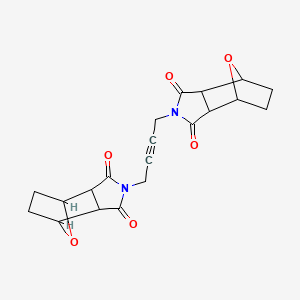

![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)
![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
